molecular formula C8H7NO6 B13667131 Methyl 3,5-dihydroxy-2-nitrobenzoate

Methyl 3,5-dihydroxy-2-nitrobenzoate

Cat. No.: B13667131
M. Wt: 213.14 g/mol
InChI Key: UHLNTUNVQIDXBC-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxy-2-nitrobenzoate is an organic compound with the molecular formula C8H7NO6 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dihydroxy-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 3,5-dihydroxybenzoate. The nitration reaction typically involves the use of a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dihydroxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of methyl 3,5-dihydroxy-2-aminobenzoate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3,5-dihydroxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3,5-dihydroxy-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-dihydroxy-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C8H7NO6

Molecular Weight

213.14 g/mol

IUPAC Name

methyl 3,5-dihydroxy-2-nitrobenzoate

InChI

InChI=1S/C8H7NO6/c1-15-8(12)5-2-4(10)3-6(11)7(5)9(13)14/h2-3,10-11H,1H3

InChI Key

UHLNTUNVQIDXBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

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